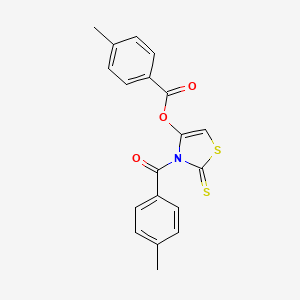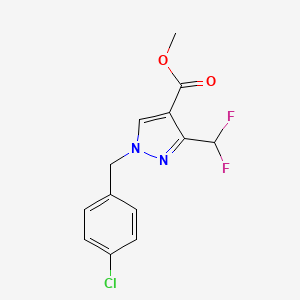![molecular formula C10H12F2N6S B10903692 5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and triazole precursors. The key steps may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide.
Formation of the triazole ring: This can be done through cycloaddition reactions involving azides and alkynes.
Final assembly: The final compound is obtained by coupling the pyrazole and triazole intermediates under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Use of continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can yield thiols or amines.
Substitution: Can yield various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may have potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research can focus on evaluating the biological activity of this compound against various pathogens and cancer cell lines.
Medicine
In medicine, the compound can be investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of the difluoromethyl group, pyrazole ring, and triazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12F2N6S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12F2N6S/c1-3-17-6(2)7(4-13-17)5-14-18-9(8(11)12)15-16-10(18)19/h4-5,8H,3H2,1-2H3,(H,16,19)/b14-5+ |
InChI Key |
AFTPITQMLIHTKB-LHHJGKSTSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/N2C(=NNC2=S)C(F)F)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=NN2C(=NNC2=S)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenyl)-N'-[(E)-naphthalen-1-ylmethylidene]cyclopropanecarbohydrazide](/img/structure/B10903613.png)
![N'~2~,N'~5~-bis[(E)-(2,6-dichlorophenyl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10903635.png)
![4,4'-[(3-bromo-4,5-diethoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10903639.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903646.png)
![4-chloro-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B10903651.png)
![2-(3-ethoxyphenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B10903663.png)
![1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10903674.png)
![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10903679.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903682.png)
![3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10903684.png)
![methyl 4-cyano-5-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10903689.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)
